molecular formula C13H14N4O B2955545 {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 923171-33-9

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B2955545
CAS No.: 923171-33-9
M. Wt: 242.282
InChI Key: ZUIVIMANAQHMGC-UHFFFAOYSA-N
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Description

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a synthetic organic compound featuring a furan ring substituted at the 5-position with a 4-methylpiperazine group.

Properties

IUPAC Name

2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-16-4-6-17(7-5-16)13-3-2-12(18-13)8-11(9-14)10-15/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIVIMANAQHMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves multiple steps, starting with the formation of the furan ring. One common approach is to start with a suitable furan derivative and introduce the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions. The propanedinitrile group can then be introduced through subsequent reactions, often involving the use of cyanide reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxygen-containing derivatives.

  • Reduction: : The nitrile groups can be reduced to form amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the furan ring or the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

  • Reduction: : Reduction of the nitrile groups can produce primary amines.

  • Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and could be explored for its effects on various biological targets.

  • Medicine: : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : The compound might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the compound, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile, enabling comparative analysis:

Chromone-Based Dinitriles (Compounds 1–4)

Example :

  • 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1): Contains a chromone (benzopyrone) core instead of a furan ring. The chromone moiety introduces aromaticity and hydrogen-bonding capabilities via its ketone group, which are absent in the furan-based target compound. This difference may influence solubility and biological activity .
  • 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2): Incorporates a sulfur-rich diazaphosphinane ring, contrasting with the target compound’s piperazine substituent.
Benzene-Based Dinitriles

Example :

  • [Chloro(phenyl)methylidene]propanedinitrile (): Features a chlorinated phenyl group instead of the furan-piperazine system. The electron-withdrawing chlorine atom stabilizes the methylidene propanedinitrile group, likely enhancing its electrophilic character compared to the target compound. This derivative is known for applications in tear gas (CS gas), highlighting the impact of substituents on functionality .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Notable Properties
Target Compound Furan 4-Methylpiperazine, propanedinitrile Potential π-conjugation, basic amine
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide Chromone Propanedinitrile, amide Hydrogen-bonding, aromaticity
[Chloro(phenyl)methylidene]propanedinitrile Benzene Chlorine, propanedinitrile High electrophilicity, lacrimatory

Research Findings and Theoretical Insights

Electronic Properties

Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) suggest that exact-exchange terms significantly improve accuracy in predicting thermochemical properties of conjugated systems like propanedinitriles . For the target compound, the 4-methylpiperazine group may donate electron density to the furan ring, moderating the electron-withdrawing effect of the dinitrile group. This contrasts with chlorophenyl derivatives, where inductive effects dominate .

Crystallographic Considerations

Software suites like SHELX and WinGX are critical for resolving anisotropic displacement parameters in dinitrile derivatives.

Biological Activity

The compound {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile represents a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This compound features a furan ring substituted with a 4-methylpiperazine moiety and a propanedinitrile group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and piperazine groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus50 µg/mL
Compound BE. coli100 µg/mL

These findings suggest that the presence of the furan ring enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

The anticancer potential of similar furan-based compounds has been explored in various studies. For example, compounds with furan derivatives have been tested against multiple human tumor cell lines, demonstrating varying degrees of cytotoxicity.

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)This compound12.5
A549 (Lung Cancer)This compound15.0

These results indicate a promising anticancer profile that warrants further investigation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing pathways involved in cancer progression or microbial resistance.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The study found that this compound exhibited a significant reduction in bacterial load in vitro, suggesting potential for development as an antimicrobial agent.

Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of this compound against a panel of human cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through a mitochondrial pathway, highlighting its potential as an anticancer therapeutic.

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